![molecular formula C17H13FN4O4 B7719244 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B7719244.png)
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
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Overview
Description
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Research has shown that 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Mechanism of Action
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has a favorable pharmacokinetic profile and is well-tolerated in animal models. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in lab experiments is its potent anti-inflammatory and analgesic properties. However, one limitation of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One area of interest is the development of new drugs based on the structure of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide and its potential applications in other fields, such as cancer research. Finally, the development of more efficient synthesis methods for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide could lead to increased availability of this compound for research purposes.
In conclusion, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a promising compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide and its potential applications in other fields.
Synthesis Methods
The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 2-fluorobenzoyl chloride and 4-nitrobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of triethylamine. The resulting product is then treated with propanoic anhydride to obtain 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. This synthesis method is relatively simple and can be performed using standard laboratory equipment.
properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-14-4-2-1-3-13(14)17-20-16(26-21-17)10-9-15(23)19-11-5-7-12(8-6-11)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKAXXNHVWGRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
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